1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride
Overview
Description
1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride is a chemical compound with the molecular formula C10H16ClN3O4. It is known for its unique structure, which includes a morpholine ring and an imidazolidine-2,4,5-trione core. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride typically involves the reaction of morpholine with a suitable imidazolidine-2,4,5-trione precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the imidazolidine core can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride can be compared with other similar compounds, such as:
1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione: This compound lacks the hydrochloride group but shares a similar core structure.
3-(4-Morpholino)propyl isothiocyanate: This compound contains a morpholine ring and a propyl chain but has an isothiocyanate group instead of the imidazolidine-2,4,5-trione core
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropyl)imidazolidine-2,4,5-trione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4.ClH/c14-8-9(15)13(10(16)11-8)3-1-2-12-4-6-17-7-5-12;/h1-7H2,(H,11,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVQSAPTIBYEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C(=O)NC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-81-9 | |
Record name | 2,4,5-Imidazolidinetrione, 1-[3-(4-morpholinyl)propyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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